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Compound of Interest

Compound Name: Fmoc-Tyr-OtBu

Cat. No.: B2620963 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nα-(9-Fluorenylmethoxycarbonyl)-O-tert-

butyl-L-tyrosine (Fmoc-Tyr(OtBu)-OH), a critical building block in modern solid-phase peptide

synthesis (SPPS). We will delve into its chemical properties, synthesis, and application in

SPPS, with detailed experimental protocols and visual representations of key processes to

facilitate a comprehensive understanding for researchers, scientists, and professionals in drug

development.

Core Properties of Fmoc-Tyr(OtBu)-OH
Fmoc-Tyr(OtBu)-OH is a derivative of the amino acid L-tyrosine, specifically engineered for

Fmoc-based solid-phase peptide synthesis. Its utility is rooted in an orthogonal protecting

group strategy. The base-labile Fmoc group on the α-amino terminus facilitates sequential

peptide chain elongation, while the acid-labile tert-butyl (tBu) group protecting the hydroxyl

function of the tyrosine side chain prevents undesirable side reactions during synthesis.
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Property Value Reference

CAS Number 71989-38-3

Molecular Formula C₂₈H₂₉NO₅

Molecular Weight 459.53 g/mol

Appearance White to off-white solid

Purity (HPLC) ≥ 99.0%

Enantiomeric Purity ≥ 99.8%

The Imperative of Tyrosine Protection in SPPS
The phenolic hydroxyl group of tyrosine, while often pivotal for the biological activity of

peptides, poses a significant challenge during peptide synthesis. Its nucleophilic character can

lead to unwanted side reactions, particularly O-acylation, during the coupling of subsequent

amino acids. This not only consumes valuable reagents but also leads to the formation of

impurities that are difficult to separate, thereby compromising the final peptide's purity and

yield.

The strategic use of the tert-butyl (tBu) group to protect this hydroxyl moiety circumvents these

issues. In the widely adopted Fmoc/tBu strategy for SPPS, the Nα-amino group is protected by

the base-labile Fmoc group, while side-chain protecting groups are typically acid-labile. This

orthogonality is the cornerstone of modern peptide synthesis, allowing for the selective removal

of the Fmoc group at each cycle of amino acid addition without affecting the side-chain

protection. The side-chain protecting groups are only removed during the final cleavage of the

peptide from the resin.

Experimental Protocols
Synthesis of Fmoc-Tyr(OtBu)-OH
The most common and direct method for preparing Fmoc-Tyr(OtBu)-OH is through the reaction

of O-tert-butyl-L-tyrosine (H-Tyr(tBu)-OH) with an N-Fmoc donating agent, such as 9-

fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu).
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Direct Fmocylation of H-Tyr(OtBu)-OH

Dissolution: Dissolve O-tert-butyl-L-tyrosine (1.0 equivalent) in a suitable solvent mixture,

such as aqueous dioxane or a mixture of acetone and water.

Base Addition: Add sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

(approximately 2.0-3.0 equivalents) to the solution.

Fmocylation: Add a solution of Fmoc-OSu (1.0-1.1 equivalents) in the same organic solvent

dropwise to the reaction mixture.

Reaction: Allow the reaction to stir at room temperature for 4-8 hours. Monitor the progress

of the reaction by thin-layer chromatography (TLC).

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to

remove the organic solvent. Dilute the remaining
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 4 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2620963?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

